N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps. One common synthetic route includes the following steps:
Electrophilic Substitution: The initial step involves the electrophilic substitution of thiophene with a suitable electrophile to introduce the desired functional groups.
Cyclization: The substituted thiophene undergoes cyclization to form the thiophene ring structure.
Reduction: The cyclized product is then reduced to introduce the necessary functional groups.
Amide Formation: Finally, the amide formation step involves the reaction of the reduced product with benzylsulfamoyl chloride to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an inhibitor of specific enzymes or receptors. It is also used in the study of cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, blocking their activity and thereby affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can be compared with other similar compounds, such as:
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene-2-carboxamide core structure but differ in their substituents. They may exhibit different biological activities and properties.
Benzoxazole-based Compounds: These compounds contain a benzoxazole moiety and are known for their diverse biological activities, including insecticidal and antimicrobial properties.
Sulfonamide Derivatives: These compounds contain a sulfonamide group and are widely used in medicinal chemistry for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3S2/c21-18(17-7-4-12-24-17)20-15-8-10-16(11-9-15)25(22,23)19-13-14-5-2-1-3-6-14/h1-12,19H,13H2,(H,20,21) |
InChI Key |
ONRKYTIANYYGIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.